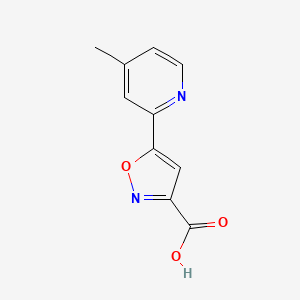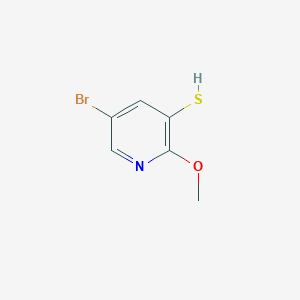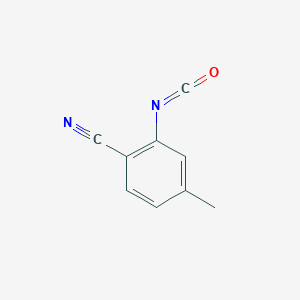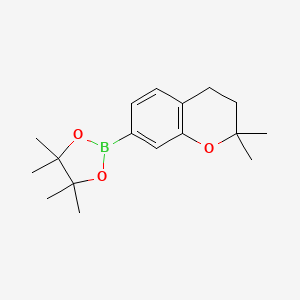
2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a chroman ring system substituted with a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-dimethylchroman-7-ylboronic acid with a suitable boronic ester precursor under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or tetrahydrofuran. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The chroman ring system can undergo reduction reactions to form dihydro derivatives.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: 2-(2,2-Dimethylchroman-7-yl)boronic acid.
Reduction: Dihydro-2-(2,2-dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chroman ring system can also interact with biological molecules, potentially leading to fluorescence or other detectable signals.
Comparison with Similar Compounds
2-(2,2-Dimethylchroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and chroman derivatives:
Similar Compounds: 2,2-Dimethylchroman-7-ylboronic acid, 2,2-Dimethylchroman-7-ylmethanol, and 2,2-Dimethylchroman-7-ylacetohydrazide.
Uniqueness: The presence of both the chroman ring system and the boronic ester group in a single molecule makes it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H25BO3 |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-15(2)10-9-12-7-8-13(11-14(12)19-15)18-20-16(3,4)17(5,6)21-18/h7-8,11H,9-10H2,1-6H3 |
InChI Key |
XTCOIWJYQISBQX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(O3)(C)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


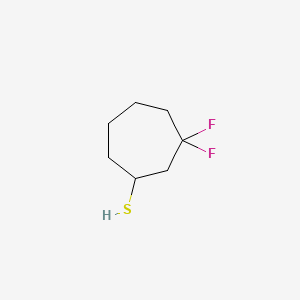
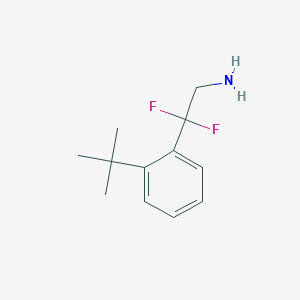
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
